8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H6BrF2NO2. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with difluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the difluoro substitution.
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a single fluorine atom and a different substitution pattern.
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains methyl groups instead of fluorine atoms.
Uniqueness
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Biological Activity
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C8H7BrF2NO. Its structure features a benzoxazine ring, which is known for its biological activity. The presence of bromine and difluoromethyl groups contributes to its unique properties and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
PC-3 (Prostate Cancer) | 7.84 |
MDA-MB-231 (Breast) | 16.2 |
MIA PaCa-2 (Pancreatic) | 12.5 |
U-87 MG (Glioblastoma) | 15.0 |
These results indicate that modifications to the benzoxazine scaffold can enhance anticancer activity, suggesting a promising avenue for drug development in oncology .
Antiviral Activity
In addition to its anticancer properties, derivatives of this compound have shown antiviral activity. For instance, certain synthesized analogs demonstrated efficacy against the H5N1 influenza virus strain A/Egypt/M7217B/2013. This highlights the potential of benzoxazine derivatives in combating viral infections .
Neuroprotective Effects
The benzoxazine framework has been associated with neuroprotective effects in various studies. Compounds derived from this structure have exhibited the ability to modulate neurotransmitter systems and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : Introduction of electron-withdrawing groups at specific positions on the benzoxazine ring enhances receptor binding affinity.
- Ring Modifications : Altering the benzoxazine ring to incorporate different heterocycles can lead to improved pharmacological profiles.
- Hydrophobic Interactions : The presence of halogen atoms increases hydrophobic interactions with biological targets, enhancing efficacy .
Case Studies
Several case studies have explored the application of this compound in preclinical models:
-
Breast Cancer Model : In vitro studies showed that treatment with this compound led to significant apoptosis in MDA-MB-231 cells through caspase activation.
"The compound induced cell cycle arrest and apoptosis in breast cancer cells via mitochondrial pathways" .
-
Influenza Virus Inhibition : In vivo studies indicated that certain derivatives reduced viral load in infected models by inhibiting viral replication.
"The antiviral mechanism was linked to interference with viral entry and replication processes" .
Properties
CAS No. |
2792201-62-6 |
---|---|
Molecular Formula |
C8H6BrF2NO |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
8-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C8H6BrF2NO/c9-5-2-1-3-6-7(5)13-8(10,11)4-12-6/h1-3,12H,4H2 |
InChI Key |
AABUEZPVXCONQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2Br)(F)F |
Origin of Product |
United States |
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